(4-methyl-1H-indol-2-yl)methanol
Overview
Description
(4-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals The indole nucleus is known for its biological activity and is found in many natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1H-indol-2-yl)methanol typically involves the reaction of 4-methylindole with formaldehyde under acidic conditions. One common method is the Pictet-Spengler reaction, where 4-methylindole reacts with formaldehyde in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a reduced hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 4-methyl-1H-indole.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(4-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
3,3’-Diindolylmethane: A dimer of indole-3-carbinol with potential anticancer effects.
Tryptophan: An essential amino acid with an indole nucleus, involved in protein synthesis and neurotransmitter production
Uniqueness
(4-methyl-1H-indol-2-yl)methanol is unique due to the presence of a methyl group at the C-4 position and a hydroxyl group at the C-2 position. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
(4-methyl-1H-indol-2-yl)methanol, a compound belonging to the indole family, has garnered attention in scientific research due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, drawing from various studies and findings.
Chemical Structure and Synthesis
This compound is characterized by a methyl group at the C-4 position and a hydroxyl group at the C-2 position of the indole ring. The synthesis typically involves the reaction of 4-methylindole with formaldehyde under acidic conditions, often employing methods like the Pictet-Spengler reaction to yield the desired product. The compound serves as a building block for more complex indole derivatives, which are significant in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies indicate potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has shown that compounds with an indole nucleus exhibit antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. In one study, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its mechanism of action appears to involve the inhibition of cell proliferation by targeting specific enzymes involved in cancer pathways. For example, some studies have reported that compounds with indole structures can inhibit protein kinases that play critical roles in tumor growth .
In vitro tests on various cancer cell lines have shown promising results:
- MDA-MB-231 Cells : The compound exhibited a GI50 value indicating effective growth inhibition.
- A549 Cells : Similar inhibitory effects were observed, reinforcing its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes and cancer progression.
- Receptor Interaction : The indole structure allows binding to various receptors, influencing signaling pathways related to cell growth and apoptosis .
- Oxidative Stress Modulation : It may also modulate oxidative stress responses in cells, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Indole-3-carbinol | Anticancer | Found in cruciferous vegetables; induces detoxification enzymes |
3,3'-Diindolylmethane | Anticancer | Dimer of indole-3-carbinol; enhances apoptosis |
Tryptophan | Neurotransmitter precursor | Essential amino acid; involved in serotonin synthesis |
This compound | Antimicrobial, anticancer | Methyl and hydroxyl substitutions enhance activity |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Anticancer Screening : A study evaluating various indole derivatives found that those containing the 4-methyl substitution showed enhanced anticancer activity compared to their unsubstituted counterparts .
- Microbial Inhibition : Research indicated that compounds similar to this compound effectively inhibited bacterial growth in vitro, suggesting its application in developing new antibiotics .
- Pharmacokinetics Assessment : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
(4-methyl-1H-indol-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZOFVHIZWWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57352-42-8 | |
Record name | (4-methyl-1H-indol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.